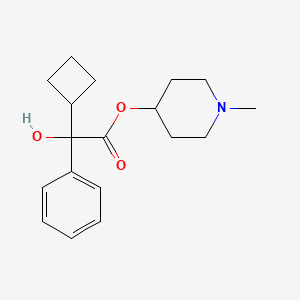
N-Methyl-4-piperidyl cyclobutylphenylglycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-4-piperidylcyclobutylphenyl glycolate is a chemical compound with the molecular formula C18H25NO3 and a molecular weight of 303.4 g/mol . . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-piperidylcyclobutylphenyl glycolate typically involves the esterification of Benzeneacetic acid with 1-methyl-4-piperidinol under specific reaction conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of N-Methyl-4-piperidylcyclobutylphenyl glycolate may involve large-scale esterification processes using automated reactors and continuous flow systems . The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product . Industrial production also involves stringent quality control measures to ensure the consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-piperidylcyclobutylphenyl glycolate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-Methyl-4-piperidylcyclobutylphenyl glycolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-Methyl-4-piperidylcyclobutylphenyl glycolate involves its interaction with specific molecular targets and pathways . The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes . Detailed studies on its binding affinity and molecular interactions are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-4-piperidylcyclobutylphenyl acetate
- N-Methyl-4-piperidylcyclobutylphenyl butyrate
- N-Methyl-4-piperidylcyclobutylphenyl propionate
Uniqueness
N-Methyl-4-piperidylcyclobutylphenyl glycolate is unique due to its specific ester linkage and the presence of a cyclobutyl group, which imparts distinct chemical and physical properties . Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
54390-94-2 |
|---|---|
Molecular Formula |
C18H25NO3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 2-cyclobutyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C18H25NO3/c1-19-12-10-16(11-13-19)22-17(20)18(21,15-8-5-9-15)14-6-3-2-4-7-14/h2-4,6-7,15-16,21H,5,8-13H2,1H3 |
InChI Key |
LOBGXFLATZQVKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C(C2CCC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















